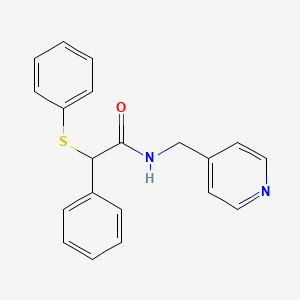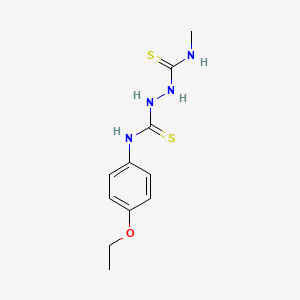![molecular formula C22H17N5O5 B10896983 5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole](/img/structure/B10896983.png)
5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the indole core: The indole core can be synthesized through a Fischer indole synthesis, where phenylhydrazine reacts with an appropriate ketone under acidic conditions.
Introduction of the benzyloxy group: The benzyloxy group can be introduced via an etherification reaction, where the hydroxyl group of the indole is reacted with benzyl bromide in the presence of a base such as potassium carbonate.
Formation of the hydrazone: The dinitrophenyl hydrazone moiety is introduced by reacting the indole derivative with 2,4-dinitrophenylhydrazine under acidic conditions to form the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of high-throughput screening for reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzyloxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as alkoxides, thiolates, and amines.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Reduced derivatives with amino groups replacing nitro groups.
Substitution: Substituted derivatives with different nucleophiles replacing the benzyloxy group.
Scientific Research Applications
5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, the dinitrophenyl hydrazone moiety may interact with enzymes involved in oxidative stress pathways, while the indole core can interact with receptors in the central nervous system.
Comparison with Similar Compounds
Similar Compounds
5-(benzyloxy)indole: Lacks the dinitrophenyl hydrazone moiety, making it less complex and potentially less biologically active.
3-(2,4-dinitrophenyl)hydrazinylidene indole: Lacks the benzyloxy group, which may affect its solubility and reactivity.
Uniqueness
5-(benzyloxy)-3-{(E)-[2-(2,4-dinitrophenyl)hydrazinylidene]methyl}-1H-indole is unique due to the presence of both the benzyloxy group and the dinitrophenyl hydrazone moiety
Properties
Molecular Formula |
C22H17N5O5 |
|---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
2,4-dinitro-N-[(E)-(5-phenylmethoxy-1H-indol-3-yl)methylideneamino]aniline |
InChI |
InChI=1S/C22H17N5O5/c28-26(29)17-6-8-21(22(10-17)27(30)31)25-24-13-16-12-23-20-9-7-18(11-19(16)20)32-14-15-4-2-1-3-5-15/h1-13,23,25H,14H2/b24-13+ |
InChI Key |
KZGNBXVUOMMFGE-ZMOGYAJESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3/C=N/NC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC=C3C=NNC4=C(C=C(C=C4)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-{[(E)-{5-[(4-chlorophenoxy)methyl]furan-2-yl}methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide](/img/structure/B10896915.png)
![1-[(3,4-Dimethoxyphenyl)sulfonyl]-4-(4-fluorobenzyl)piperazine](/img/structure/B10896920.png)
![N-(1-benzyl-4-chloro-1H-pyrazol-3-yl)-1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10896936.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B10896943.png)
![2-[(2E)-2-(4-hydroxybenzylidene)hydrazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B10896947.png)
![N-[4-(1',5'-dimethyl-1H,1'H-3,4'-bipyrazol-1-yl)phenyl]-3-[(4-methoxyphenoxy)methyl]benzamide](/img/structure/B10896955.png)
![6-Amino-4-{4-[(2-bromophenoxy)methyl]-5-methylthiophen-2-yl}-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B10896959.png)
![2-{2-[1-(4-fluorophenyl)ethylidene]hydrazinyl}-N-(4-methoxyphenyl)-2-oxoacetamide](/img/structure/B10896965.png)
![2-(4-{(E)-[2-(naphthalen-2-ylsulfonyl)hydrazinylidene]methyl}phenoxy)propanoic acid](/img/structure/B10896972.png)
![2-[(5-amino-8-bromo-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(1,3-benzothiazol-2-yl)acetamide](/img/structure/B10896978.png)
![2-chloro-5-(3-{(1Z)-2-cyano-3-[(4-ethoxyphenyl)amino]-3-oxoprop-1-en-1-yl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoic acid](/img/structure/B10896989.png)
![N-[4-chloro-1-(2-fluorobenzyl)-1H-pyrazol-3-yl]-2-[(6-cyclopropyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)carbonyl]hydrazinecarbothioamide](/img/structure/B10896991.png)
